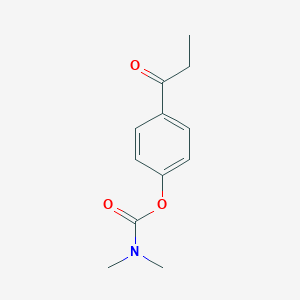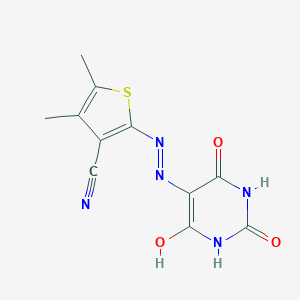
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A is not fully understood, but studies have suggested that it acts as an inhibitor of the NF-κB pathway, a signaling pathway involved in inflammation and cell survival. By inhibiting this pathway, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A can induce apoptosis in cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A in lab experiments is its specificity towards the NF-κB pathway, which allows for targeted inhibition of this pathway. However, one limitation is that the mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A. One area of interest is the development of more efficient synthesis methods for 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A and its potential use in treating neurodegenerative diseases. Furthermore, studies are needed to investigate the potential use of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A in combination with other drugs for cancer therapy.
Synthesemethoden
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A can be synthesized through a multi-step process involving the reaction of 3-aminophenol with ethyl acetoacetate, followed by the addition of 3,3,5-trimethylcyclohexanone and acetic anhydride. This is then treated with hydrochloric acid to yield the final product, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A.
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A has been shown to have potential applications in various scientific research areas, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammation-related diseases. Furthermore, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide A has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13-10-14(12-19(2,3)11-13)20-17(22)8-9-21-15-6-4-5-7-16(15)24-18(21)23/h4-7,13-14H,8-12H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOXUKHHODTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3,5-trimethylcyclohexyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)


![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)


![2-(4-Methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B362486.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)